
2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene is an organic compound with the molecular formula C9H10BrFO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, methoxymethoxy, and methyl groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene can be achieved through several methods
-
Bromination and Fluorination: : The starting material, 1-(methoxymethoxy)-3-fluorobenzene, is treated with bromine in the presence of a suitable solvent such as tetrahydrofuran at low temperatures (around -78°C). The reaction proceeds with high yield, resulting in the formation of 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene .
-
Introduction of Methyl Group: : The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the aluminum chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and fluorination processes followed by purification through distillation or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like bromine and fluorine can influence the compound’s reactivity and binding affinity. The methoxymethoxy group can undergo hydrolysis to release formaldehyde, which can further react with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene
- 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene
- 4-Bromo-1-fluoro-2-(methoxymethoxy)benzene
- 1-Fluoro-3-(methoxymethoxy)benzene
Uniqueness
2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. The combination of bromine, fluorine, and methoxymethoxy groups provides a distinct electronic environment that can affect the compound’s interactions with other molecules.
Propiedades
Fórmula molecular |
C9H10BrFO2 |
|---|---|
Peso molecular |
249.08 g/mol |
Nombre IUPAC |
2-bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene |
InChI |
InChI=1S/C9H10BrFO2/c1-6-3-4-7(11)8(10)9(6)13-5-12-2/h3-4H,5H2,1-2H3 |
Clave InChI |
DWWOXPBQQHCZHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)F)Br)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


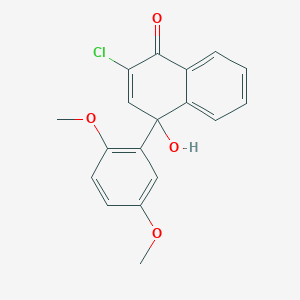
![(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)

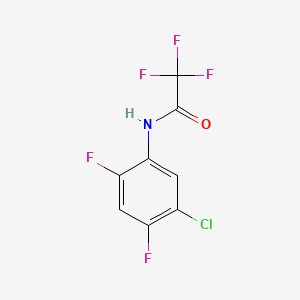
![{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14022005.png)
![1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol](/img/structure/B14022017.png)
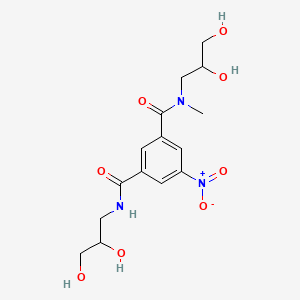


![2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14022043.png)
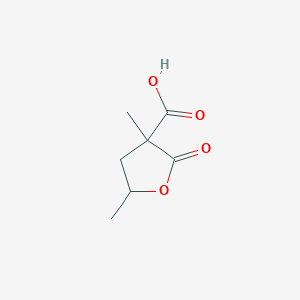
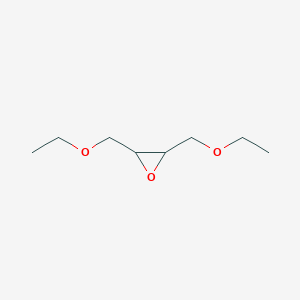
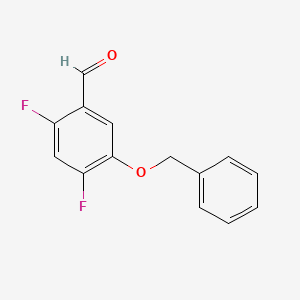
![(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)
